molecular formula C9H12N2O2 B3085143 2-Hydroxy-2-phenylpropanehydrazide CAS No. 115248-48-1

2-Hydroxy-2-phenylpropanehydrazide

Cat. No.: B3085143
CAS No.: 115248-48-1
M. Wt: 180.2 g/mol
InChI Key: FFEXJGRBLYVGEB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of hydrazide and is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group and a phenyl group attached to a propanehydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenylpropanehydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the condensation reaction between benzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Hydroxy-2-phenylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-phenylpropanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxyl group, phenyl group, and hydrazide backbone makes it a versatile compound for various applications .

Properties

IUPAC Name

2-hydroxy-2-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(13,8(12)11-10)7-5-3-2-4-6-7/h2-6,13H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEXJGRBLYVGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246223
Record name α-Hydroxy-α-methylbenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115248-48-1
Record name α-Hydroxy-α-methylbenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115248-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-α-methylbenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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